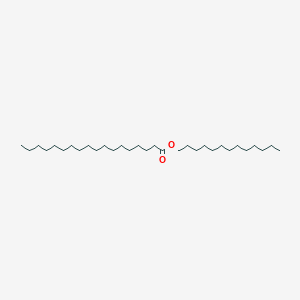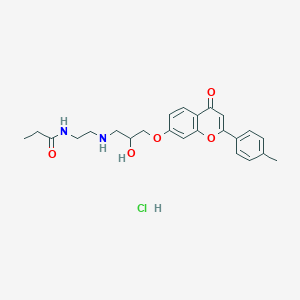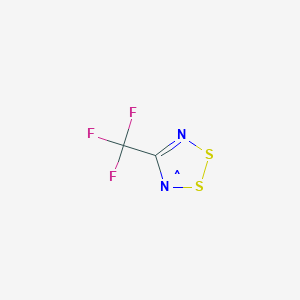
1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)-, also known as TTF-CA, is a radical compound that has gained significant attention in recent years. It is a highly reactive molecule that exhibits unique electronic properties, making it useful in various scientific research applications.
作用機序
The mechanism of action of 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- involves its ability to donate and accept electrons, making it a potent redox agent. It can undergo one-electron oxidation and reduction reactions, leading to the formation of various radical species. These radical species can then react with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects:
1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. However, its high reactivity and potential toxicity limit its use in biological systems.
実験室実験の利点と制限
The advantages of using 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- in lab experiments include its unique electronic properties, its ability to act as a redox probe, and its versatility in various scientific research applications. However, its high reactivity and potential toxicity limit its use in biological systems. Additionally, its synthesis is a complex process, and the compound is relatively expensive.
将来の方向性
There are several future directions for 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- research. One area of interest is the development of new synthetic methods that can produce 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- in larger quantities and at a lower cost. Another area of interest is the study of 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- in biological systems, particularly its potential as an anti-cancer agent. Additionally, the use of 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- in the development of new organic conductors and magnets is an exciting area of research.
合成法
The synthesis of 1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- involves the reaction of 1,3-dithiole-2-thione with trifluoroacetic anhydride in the presence of a strong acid catalyst. The reaction yields a yellow crystalline powder, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy and X-ray crystallography.
科学的研究の応用
1,2,3,5-Dithiadiazolyl radical, 4-(trifluoromethyl)- has been extensively studied for its unique electronic properties, which make it useful in various scientific research applications. It has been used as a redox probe in electrochemistry, as a spin label in electron paramagnetic resonance spectroscopy, and as a building block in the synthesis of organic conductors and magnets.
特性
CAS番号 |
118436-71-8 |
|---|---|
分子式 |
C2F3N2S2 |
分子量 |
173.17 g/mol |
InChI |
InChI=1S/C2F3N2S2/c3-2(4,5)1-6-8-9-7-1 |
InChIキー |
FIAFKJZFTCIKSF-UHFFFAOYSA-N |
SMILES |
C1(=NSS[N]1)C(F)(F)F |
正規SMILES |
C1(=NSS[N]1)C(F)(F)F |
その他のCAS番号 |
118436-71-8 |
同義語 |
4-(trifluoromethyl)-1,2$l^{3}-dithia-3,5-diazacyclopenta-2,4-diene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




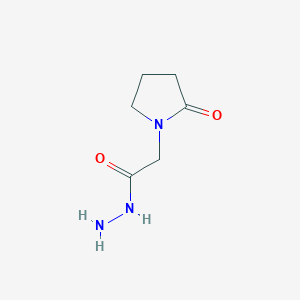
![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)
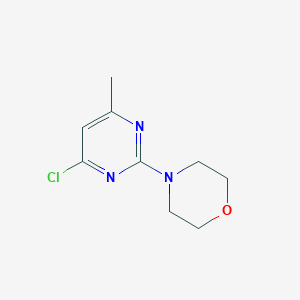

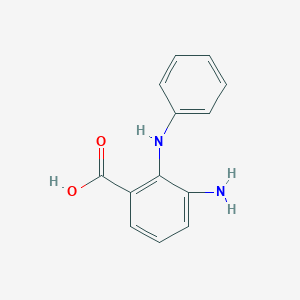
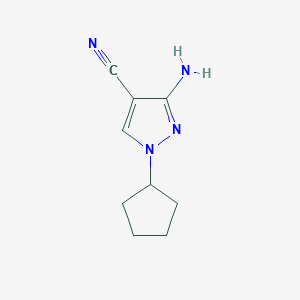
![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)
